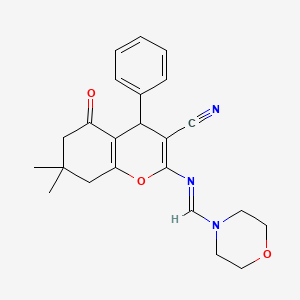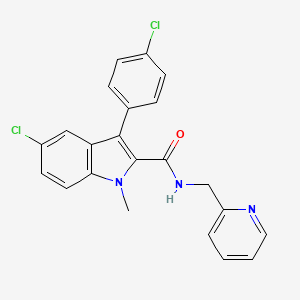![molecular formula C27H26ClN3O3 B10874656 11-(4-chlorophenyl)-3-(2-furyl)-1-oxo-N-propyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B10874656.png)
11-(4-chlorophenyl)-3-(2-furyl)-1-oxo-N-propyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11-(4-chlorophenyl)-3-(2-furyl)-1-oxo-N-propyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide is a complex organic compound belonging to the dibenzodiazepine family This compound is characterized by its unique structure, which includes a chlorophenyl group, a furyl group, and a hexahydro-dibenzo[b,e][1,4]diazepine core
準備方法
The synthesis of 11-(4-chlorophenyl)-3-(2-furyl)-1-oxo-N-propyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide can be achieved through several synthetic routes. One notable method involves the Fe(acac)2/TBHP-promoted radical cascade process. This method includes the alkoxycarbonylation and carboxamidation of o-isocyanodiaryl amines, which show broad substrate scope and good functional group compatibility under mild conditions . Another approach involves the reaction of substituted isatoic anhydrides with substituted 1,2-phenylenediamines in the presence of aqueous acetic acid .
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
11-(4-chlorophenyl)-3-(2-furyl)-1-oxo-N-propyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting neurological disorders.
Materials Science: Its structural properties may be exploited in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological pathways and interactions.
作用機序
The mechanism of action of 11-(4-chlorophenyl)-3-(2-furyl)-1-oxo-N-propyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar compounds to 11-(4-chlorophenyl)-3-(2-furyl)-1-oxo-N-propyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide include other dibenzodiazepine derivatives such as 11-(Piperazin-1-yl)-5H-dibenzo[b,e][1,4]diazepine These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and applications
特性
分子式 |
C27H26ClN3O3 |
|---|---|
分子量 |
476.0 g/mol |
IUPAC名 |
6-(4-chlorophenyl)-9-(furan-2-yl)-7-oxo-N-propyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepine-5-carboxamide |
InChI |
InChI=1S/C27H26ClN3O3/c1-2-13-29-27(33)31-22-7-4-3-6-20(22)30-21-15-18(24-8-5-14-34-24)16-23(32)25(21)26(31)17-9-11-19(28)12-10-17/h3-12,14,18,26,30H,2,13,15-16H2,1H3,(H,29,33) |
InChIキー |
NMCGRKVSDVXERR-UHFFFAOYSA-N |
正規SMILES |
CCCNC(=O)N1C(C2=C(CC(CC2=O)C3=CC=CO3)NC4=CC=CC=C41)C5=CC=C(C=C5)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![16-(furan-2-yl)-14-methyl-4-[(4-methylphenoxy)methyl]-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene](/img/structure/B10874576.png)
![2-[(Z)-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-6-iodo-3-(4-methoxyphenyl)quinazolin-4(3H)-one](/img/structure/B10874577.png)
![(E)-1-(2-chlorophenyl)-N-[[16-(2-methoxyphenyl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaen-4-yl]methoxy]methanimine](/img/structure/B10874578.png)
![N-[2-benzyl-1,1-dioxido-3-(phenylcarbonyl)-2H-1,2-benzothiazin-4-yl]-4-methylbenzamide](/img/structure/B10874581.png)
![1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)thiourea](/img/structure/B10874585.png)
![N-(naphthalen-1-yl)-2-[(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)sulfanyl]propanamide](/img/structure/B10874592.png)

![(4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-[1-(pyridin-3-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10874607.png)
![(4Z)-2-(4-methoxyphenyl)-4-[1-(morpholin-4-ylamino)ethylidene]-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10874610.png)
![4-{(E)-[(4-chlorophenyl)imino]methyl}-2-phenyl-1,3-oxazol-5-yl furan-2-carboxylate](/img/structure/B10874624.png)
![(2E)-3-[5-bromo-3-iodo-2-(propan-2-yloxy)phenyl]prop-2-enoic acid](/img/structure/B10874631.png)
![4-(4-Chlorophenyl)-2-{[(4-methoxyphenyl)carbonyl]amino}thiophene-3-carboxylic acid](/img/structure/B10874642.png)
![N'-(4-butylphenyl)-N-(3,4-dimethoxybenzyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea](/img/structure/B10874649.png)

